molecular formula C19H13Cl2FN2O B11303658 3-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide

3-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11303658
M. Wt: 375.2 g/mol
InChI Key: AGWCZTJAOXKBBA-UHFFFAOYSA-N
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Description

3-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-chloro group, a 2-chloro-4-fluorobenzyl group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with pyridin-2-amine to form 3-chloro-N-(pyridin-2-yl)benzamide.

    Introduction of the 2-chloro-4-fluorobenzyl Group: The 2-chloro-4-fluorobenzyl group can be introduced by reacting 3-chloro-N-(pyridin-2-yl)benzamide with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridin-2-yl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzyl group, while hydrolysis can yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-chlorobenzyl)-N-(pyridin-2-yl)benzamide: Similar structure but lacks the fluorine substituent.

    3-chloro-N-(4-fluorobenzyl)-N-(pyridin-2-yl)benzamide: Similar structure but lacks the chlorine substituent on the benzyl group.

    N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide: Similar structure but lacks the chlorine substituent on the benzamide core.

Uniqueness

The uniqueness of 3-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both chlorine and fluorine substituents on the benzyl group, along with the pyridin-2-yl group, provides a unique chemical environment that can be exploited in various scientific and industrial contexts.

Properties

Molecular Formula

C19H13Cl2FN2O

Molecular Weight

375.2 g/mol

IUPAC Name

3-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H13Cl2FN2O/c20-15-5-3-4-13(10-15)19(25)24(18-6-1-2-9-23-18)12-14-7-8-16(22)11-17(14)21/h1-11H,12H2

InChI Key

AGWCZTJAOXKBBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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